molecular formula C16H17Br B15050546 1-Bromo-4-cyclohexylnaphthalene

1-Bromo-4-cyclohexylnaphthalene

Cat. No.: B15050546
M. Wt: 289.21 g/mol
InChI Key: STAUNYUCRHVTRX-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclohexylnaphthalene is an organic compound with the molecular formula C16H17Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a cyclohexyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclohexylnaphthalene can be synthesized through the bromination of 4-cyclohexylnaphthalene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cyclohexylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclohexylnaphthalene.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 4-cyclohexylnaphthol, 4-cyclohexylnaphthylamine, or 4-cyclohexylnaphthyl ether.

    Oxidation: Formation of 1-bromo-4-cyclohexylnaphthoquinone.

    Reduction: Formation of 4-cyclohexylnaphthalene.

Scientific Research Applications

1-Bromo-4-cyclohexylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclohexylnaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclohexyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-cyclohexylnaphthalene is unique due to the presence of both a bromine atom and a cyclohexyl group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H17Br

Molecular Weight

289.21 g/mol

IUPAC Name

1-bromo-4-cyclohexylnaphthalene

InChI

InChI=1S/C16H17Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12H,1-3,6-7H2

InChI Key

STAUNYUCRHVTRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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